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Compound of Interest

Compound Name: BVT-3498

Cat. No.: B606433

For Researchers, Scientists, and Drug Development Professionals

BVT-3498, also known as AMG-311, is a selective inhibitor of the enzyme 113-hydroxysteroid
dehydrogenase type 1 (113-HSD1). Developed by Biovitrum in collaboration with Amgen, this
compound was investigated as a potential therapeutic agent for type 2 diabetes. The primary
mechanism of action of BVT-3498 is the inhibition of the conversion of inactive cortisone to
active cortisol, particularly in metabolic tissues such as the liver and adipose tissue. By
reducing local cortisol concentrations, BVT-3498 was hypothesized to improve insulin
sensitivity and lower blood glucose levels. Although the clinical development of BVT-3498 was
discontinued in 2005, the preclinical data provides valuable insights into the therapeutic
potential of selective 113-HSD1 inhibition.

Quantitative Preclinical Data

The following tables summarize the in vitro potency and selectivity of arylsulfonamidothiazole
analogues, the chemical class to which BVT-3498 belongs. This data is derived from
foundational preclinical studies and is representative of the activity of this class of compounds.

Selectivity vs. 11p3-

Compound Target Enzyme IC50 (nM

p g y (nM) e
2a Human 11B-HSD1 52 >200-fold
2b Murine 113-HSD1 96 >200-fold
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Table 1: In Vitro Inhibitory Activity of BVT-3498 Analogue Compounds[1][2][3]

Signaling Pathway and Mechanism of Action

BVT-3498 targets the 113-HSD1 enzyme, which plays a crucial role in the glucocorticoid
signaling pathway. The diagram below illustrates the mechanism of action.
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Caption: Mechanism of BVT-3498 action in target cells.

Experimental Protocols
In Vitro 113-HSD1 and 11B-HSD2 Inhibition Assay

The inhibitory activity of the compounds against human and murine 113-HSD1 and 113-HSD2
was determined using a scintillation proximity assay (SPA).[2][3]

Enzyme Source: Microsomes from Chinese hamster ovary (CHO) cells stably transfected with
the respective human or murine enzyme.

Substrate: [3H]cortisone for 113-HSD1 and [3H]cortisol for 113-HSD2.
Cofactor: NADPH for 113-HSD1 and NAD* for 113-HSD?2.
Procedure:

o Test compounds were pre-incubated with the enzyme and cofactor in a buffer solution.
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The reaction was initiated by the addition of the radiolabeled substrate.

The reaction mixture was incubated at 37°C.

The reaction was terminated, and the amount of product ([3H]cortisol for 113-HSD1 or
[3H]cortisone for 113-HSD2) was quantified using SPA beads coupled to a specific antibody.

IC50 values were calculated from the dose-response curves.
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Caption: Workflow for the in vitro 113-HSD1 inhibition assay.

In Vivo Efficacy in a Diabetic Mouse Model
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The in vivo efficacy of the arylsulfonamidothiazole class of compounds was evaluated in a
diabetic mouse model.[2][3]

Animal Model: Male KKAy mice, a model of genetic type 2 diabetes.
Treatment: The test compound (e.g., compound 2b) was administered orally.
Parameters Measured: Blood glucose levels.

Procedure:

Diabetic KKAy mice were fasted prior to the experiment.

A baseline blood glucose measurement was taken.

The test compound or vehicle was administered orally.

Blood glucose levels were monitored at various time points post-administration.

The effect of the compound on blood glucose was compared to the vehicle control group.
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Caption: Experimental workflow for the in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubs.acs.org/doi/10.1021/jm025530f
https://pubmed.ncbi.nlm.nih.gov/12190302/
https://pubmed.ncbi.nlm.nih.gov/12190302/
https://pubmed.ncbi.nlm.nih.gov/12190302/
https://www.benchchem.com/product/b606433#bvt-3498-preclinical-studies-overview
https://www.benchchem.com/product/b606433#bvt-3498-preclinical-studies-overview
https://www.benchchem.com/product/b606433#bvt-3498-preclinical-studies-overview
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

